Methyl DL-lysinate dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

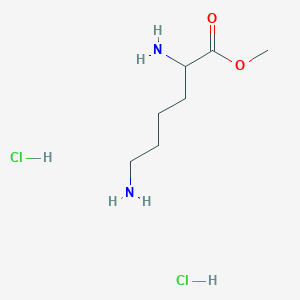

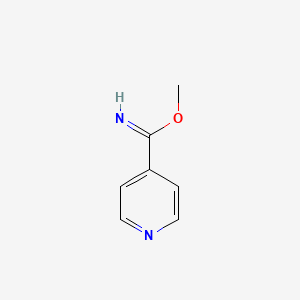

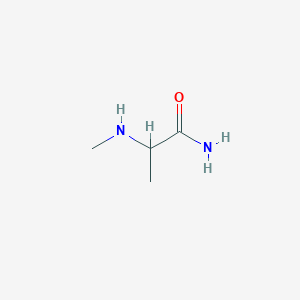

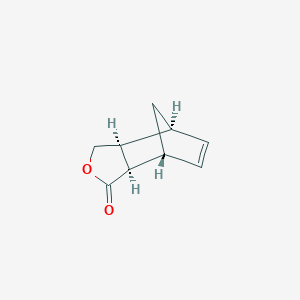

Methyl DL-lysinate dihydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H18Cl2N2O2 . The average mass of the molecule is 233.136 Da and the monoisotopic mass is 232.074539 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .科学的研究の応用

Enzyme Activity and Chromogenic Substrates

One study discusses the synthesis and properties of compounds hydrolyzed by trypsin, highlighting the utility of chromogenic substrates in enzyme activity assays. Such compounds, including derivatives related to lysine, allow for the colorimetric tracking of enzymatic reactions, providing tools for biochemical analysis and enzyme kinetics studies (Erlanger, Kokowsky, & Cohen, 1961).

Inhibitor Studies

Another significant application is found in the synthesis of inhibitors for specific enzymes, such as nitric oxide synthase. Compounds structurally related to Methyl DL-lysinate dihydrochloride have been developed and shown to be potent and selective inhibitors, useful in the study of enzyme regulation and potential therapeutic applications (Moore et al., 1994).

Synthesis and Chemical Analysis

Research also extends to the chemical synthesis of DL-Lysine derivatives, demonstrating methodologies for producing these compounds from different starting materials. This area of study is crucial for developing synthetic routes for research chemicals and potential therapeutic agents (Saotome & Kodaira, 1962).

Histone Modification Research

Histone modification, particularly lysine methylation, plays a vital role in gene expression regulation and chromatin structure. Studies have shown that lysine methylation status is a key factor in activating or silencing genes, with this compound and related compounds serving as models or tools in dissecting these epigenetic mechanisms (Santos‐Rosa et al., 2002).

Biophysical Studies of Membrane Structure

Dansyl lysine, a compound related to this compound, has been used in studies investigating membrane structures, exploiting its fluorescent properties to examine lipid-phase equilibria and membrane heterogeneity (Humphries & Lovejoy, 1983).

Safety and Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Methyl DL-lysinate dihydrochloride . In case of accidental ingestion or inhalation, it’s recommended to seek immediate medical attention . For firefighting measures, use dry chemical, carbon dioxide or alcohol-resistant foam .

作用機序

Target of Action

Methyl DL-lysinate dihydrochloride is a derivative of lysine , an essential amino acid that plays a crucial role in protein synthesis and metabolism. The primary targets of this compound are likely to be the same as those of lysine, which include the proteins and enzymes involved in these processes .

Mode of Action

Lysine is known to act as a site for hydrogen binding and a general base in catalysis . It undergoes common posttranslational modifications such as methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving lysine. Lysine plays a critical role in protein synthesis and metabolism . It is also involved in the posttranslational modification of certain proteins, marking them for secretion from the cell .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of lysine, given their structural similarity. Lysine is essential for the synthesis of proteins, which are crucial for numerous cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its action and efficacy could be influenced by the pH and ionic strength of its environment, as these factors can affect the ionization state of the compound and its interactions with its targets.

生化学分析

Cellular Effects

The specific cellular effects of Methyl DL-lysinate dihydrochloride are not well-documented in the literature. Given that it is a derivative of lysine, it may influence cell function through pathways that involve lysine. For example, lysine plays a role in the regulation of gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the literature. As a derivative of lysine, it may exert its effects at the molecular level through interactions with biomolecules that recognize or process lysine residues. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented in the literature. As a derivative of lysine, it may be involved in metabolic pathways that process lysine .

特性

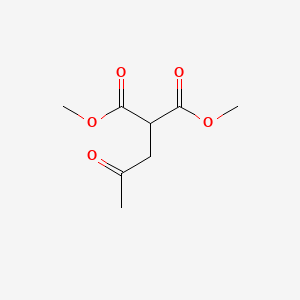

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl DL-lysinate dihydrochloride involves the reaction of DL-lysine with methyl iodide followed by treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "DL-lysine", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "DL-lysine is reacted with excess methyl iodide in the presence of a base such as potassium carbonate to yield methyl DL-lysinate.", "The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt of Methyl DL-lysinate." ] } | |

CAS番号 |

34015-48-0 |

分子式 |

C7H17ClN2O2 |

分子量 |

196.67 g/mol |

IUPAC名 |

methyl 2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |

InChIキー |

FORVAIDSGSLRPX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CCCCN)N.Cl.Cl |

正規SMILES |

COC(=O)C(CCCCN)N.Cl |

| 34015-48-0 | |

配列 |

K |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)